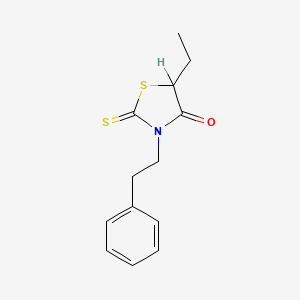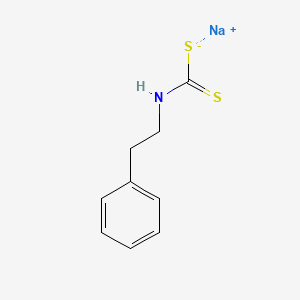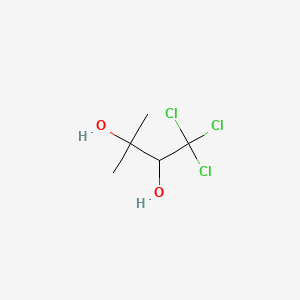
1,1,1-Trichloro-3-methylbutane-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trichloro-3-methylbutane-2,3-diol is an organic compound with the molecular formula C₅H₉Cl₃O₂ It is a chlorinated diol, characterized by the presence of three chlorine atoms and two hydroxyl groups attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-3-methylbutane-2,3-diol can be synthesized through the chlorination of 3-methyl-2,3-butanediol. The reaction typically involves the use of chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled temperature and pressure conditions. The reaction proceeds as follows:
C₅H₁₀O₂+3Cl₂→C₅H₉Cl₃O₂+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine gas and hydrochloric acid by-products. The product is then purified through distillation and recrystallization techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trichloro-3-methylbutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove chlorine atoms, yielding less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-methyl-2,3-butanedione or 3-methyl-2,3-butanedioic acid.
Reduction: Formation of 3-methyl-2,3-butanediol or partially chlorinated derivatives.
Substitution: Formation of 3-methyl-2,3-butanediol derivatives with substituted functional groups.
Applications De Recherche Scientifique
1,1,1-Trichloro-3-methylbutane-2,3-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1,1,1-trichloro-3-methylbutane-2,3-diol involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s chlorinated structure allows it to disrupt cellular processes by interfering with enzyme activity and membrane integrity. The hydroxyl groups facilitate its binding to specific molecular targets, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trichloro-2-methylpropane: Similar in structure but lacks hydroxyl groups.
1,1,3-Trichloro-3-methylbutane: Similar chlorination pattern but different hydroxyl group positioning.
3-Methyl-1,3-butanediol: Similar diol structure but lacks chlorine atoms.
Uniqueness
1,1,1-Trichloro-3-methylbutane-2,3-diol is unique due to its combination of chlorination and hydroxylation, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
25448-85-5 |
|---|---|
Formule moléculaire |
C5H9Cl3O2 |
Poids moléculaire |
207.48 g/mol |
Nom IUPAC |
1,1,1-trichloro-3-methylbutane-2,3-diol |
InChI |
InChI=1S/C5H9Cl3O2/c1-4(2,10)3(9)5(6,7)8/h3,9-10H,1-2H3 |
Clé InChI |
WWQAIJNBPAEZTE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C(Cl)(Cl)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


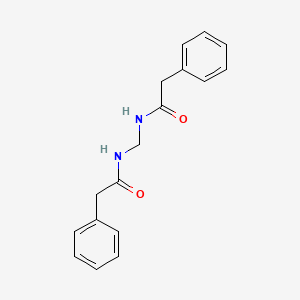
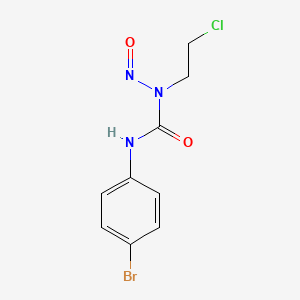

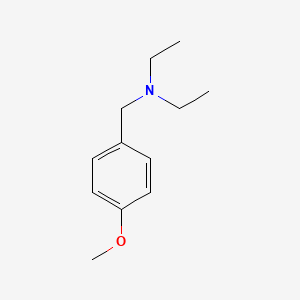

![[Bis(hexylsulfanyl)methyl]benzene](/img/structure/B14701918.png)
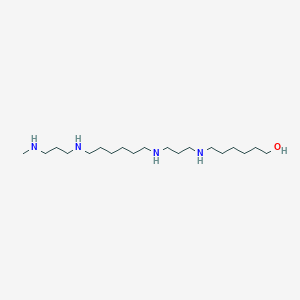
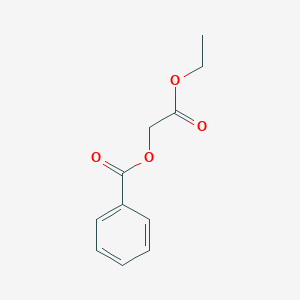
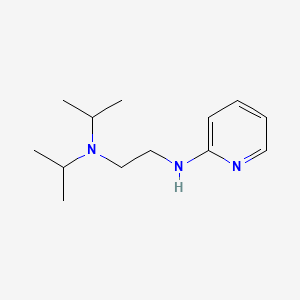
![1,5-Dimethyl-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraen-6-ol](/img/structure/B14701946.png)


